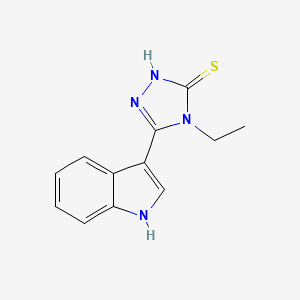

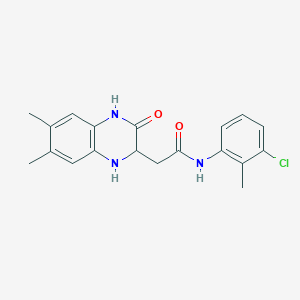

4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-ethyl-5-(1{H}-indol-3-yl)-4{H}-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. Although the specific compound is not directly mentioned in the provided papers, the general characteristics and activities of triazole derivatives can be inferred.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the treatment of precursor molecules with various reagents. For instance, the synthesis of a related triazole compound was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Another example includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with 2,3-dimethoxybenzaldehyde . These methods suggest that the synthesis of this compound could involve similar cyclization and condensation steps.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, UV-visible, NMR, and X-ray crystallography. For example, the crystal structure of a triazole derivative was determined, revealing dihedral angles and hydrogen bonding that stabilize the crystal structure . Density functional theory (DFT) calculations are also used to predict and analyze the molecular structure, as seen in the study of a potential anti-inflammatory agent .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerization, as indicated by the existence of thione and thiol forms . The reactivity of these compounds can be discussed using molecular electrostatic potential surfaces and electronic parameters, which help in understanding their chemical behavior and potential as inhibitors or other biological agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are crucial for their practical applications. These properties can be studied using a combination of experimental techniques and theoretical calculations. For instance, the vibrational modes, electronic transitions, and chemical shifts can be analyzed to understand the compound's behavior . The molecular properties such as dipole moment, polarizability, and hyperpolarizability are also important, especially for materials science applications . Additionally, the solubility, melting point, and stability in different solvents are essential physical properties that can influence the compound's use in various domains .

Applications De Recherche Scientifique

Antimicrobial Activities

4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antimicrobial activity against various bacterial and fungal species. For instance, a study by Bayrak et al. (2009) found that newly synthesized 1,2,4-triazole derivatives showed good or moderate antimicrobial activity. Similarly, Kaplancikli et al. (2008) synthesized new 1,2,4-triazole derivatives as antimicrobial agents, revealing significant activity against various microorganisms.

Cancer Research

In cancer research, some derivatives of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol have been identified for their potential in inhibiting cancer cell migration and growth. A study by Šermukšnytė et al. (2022) evaluated the cytotoxicity of these compounds against various cancer cell lines, identifying several compounds as active in 3D cell cultures.

Cholinesterase Inhibitors

The potential of 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol derivatives as cholinesterase inhibitors has been explored, particularly in the context of neurological disorders such as Alzheimer's disease. A study conducted by Mohsen (2012) synthesized triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, finding that certain compounds exhibited inhibitory effects on acetylcholinesterase.

Nonlinear Optical Properties

These compounds have also been studied for their nonlinear optical properties, which are important in various technological applications. Nadeem et al. (2017) synthesized and characterized a derivative, finding that it exhibited significantly higher nonlinear optical properties compared to conventional materials.

Other Applications

Further applications include the study of their interaction with aldehydes, synthesis under microwave irradiation, and evaluation for their potential as pharmaceutical agents. Studies such as those by Zozulynets et al. (2021) and Gomha & Riyadh (2011) have contributed to our understanding of the synthesis and potential applications of these compounds.

Mécanisme D'action

The mechanism of action of indole derivatives is diverse and depends on their specific biological activity. For instance, some indole derivatives showed inhibitory activity against influenza A . Others are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Orientations Futures

Indole derivatives have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment and binds with high affinity to multiple receptors, helpful in developing new useful derivatives . The wide-ranging biological activity associated with indole derivatives ensures that the synthesis of indole derivatives remains a topic of current interest .

Propriétés

IUPAC Name |

4-ethyl-3-(1H-indol-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-2-16-11(14-15-12(16)17)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXKXVACIHNWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![ethyl 4-[2-(6-methyl-5-oxo-2H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2554988.png)

![N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2554999.png)

amino}benzoic acid](/img/structure/B2555000.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2555002.png)

![5-Benzyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2555004.png)

![methyl 4-{[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2555006.png)